molecular formula C9H12BrNO2 B13615315 (2s)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol

(2s)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13615315
M. Wt: 246.10 g/mol
InChI Key: FLNZYFPVMJBELK-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is a chemical compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position of the ethan-1-ol moiety.

    Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of brominated and methoxylated phenyl compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol
  • (2S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol
  • (2S)-2-Amino-2-(2,4-dimethoxyphenyl)ethan-1-ol

Uniqueness

(2S)-2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

FLNZYFPVMJBELK-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CO)N)Br

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)Br

Origin of Product

United States

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